N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester
Description
N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester (N-t-Boc-Glu-OPh) is a protected derivative of glutamic acid, a non-essential amino acid. This compound features two critical functional groups:
- N-t-Boc (tert-Butyloxycarbonyl): A widely used amine-protecting group in peptide synthesis, stable under basic conditions and removable via acidic hydrolysis (e.g., trifluoroacetic acid) .
- Alpha-phenyl ester: The phenyl ester at the α-carboxyl group enhances stability against nucleophilic attack, facilitating selective deprotection of the γ-carboxyl group in peptide synthesis .
N-t-Boc-Glu-OPh is primarily utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling steps. Its enzymatic hydrolysis by proteases releases phenol, making it a substrate in protease activity assays .
Properties
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGORLVQLJSWBX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208250 | |
| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-94-9 | |
| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that the compound is a derivative of glutamic acid, which plays a crucial role in protein synthesis and serves as a neurotransmitter in the nervous system.
Mode of Action
The compound contains a tert-butyloxycarbonyl (boc) protecting group, which is commonly used in organic synthesis to protect amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This suggests that Boc-Gluoph may interact with its targets by releasing the protected amine under specific conditions, thereby initiating further biochemical reactions.
Biochemical Pathways
Given that it is a derivative of glutamic acid, it may be involved in pathways related to protein synthesis and neurotransmission.
Pharmacokinetics
The boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol. This suggests that the bioavailability of Boc-Gluoph may be influenced by the pH and the presence of specific enzymes in the body.
Biological Activity
N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester (Boc-Glu-Ph) is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and relevant case studies associated with Boc-Glu-Ph, highlighting its implications in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound is synthesized through standard peptide coupling techniques, often involving the activation of the carboxylic acid group followed by reaction with phenolic compounds. The synthesis pathway typically includes the protection of the amino group using the Boc (tert-butyloxycarbonyl) group to enhance stability during reactions.
Antifungal Activity
Recent studies have indicated that derivatives of phenylalanine, including those related to Boc-Glu-Ph, exhibit significant antifungal properties. For instance, research on dipeptides containing variations of phenylalanine demonstrated pronounced activity against several fungal strains, including Aspergillus flavus and Penicillium chrysogenum . The antifungal efficacy was assessed using various pathogenic strains, revealing that modifications to the phenyl moiety can enhance biological activity.
Anti-obesity Potential
Boc-Glu-Ph has also been investigated for its role as an inhibitor of tri-peptidyl peptidase II (TPP II), which is implicated in appetite regulation. The compound butabindide, a related analog, was shown to reduce food intake in starved mice, indicating a potential application in obesity treatment . Structure-activity relationship (SAR) studies suggest that specific substitutions on the glutamic acid backbone can significantly influence inhibitory potency.
Pharmacological Characterization
The pharmacological profile of Boc-Glu-Ph includes its interaction with various receptors and enzymes. It has been characterized for its ability to modulate signaling pathways associated with histamine receptors and other G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses such as inflammation and appetite control .
Case Studies
- In Vivo Studies : In a study assessing the effects of Boc-Glu-Ph on appetite regulation, it was found that administration led to a significant decrease in food intake among test subjects. This supports its potential use as an anti-obesity agent.
- In Vitro Assays : Laboratory tests demonstrated that Boc-Glu-Ph exhibits a dose-dependent antifungal effect against multiple strains. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency compared to standard antifungal agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 337.35 g/mol |
| Melting Point | 97 °C |
| Biological Activity | Antifungal, Anti-obesity |
| TPP II Inhibition | Significant |
Scientific Research Applications
Chemical Properties and Structure
N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester is a derivative of glutamic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phenyl ester moiety. Its molecular formula is , with a molar mass of approximately 323.34 g/mol. The Boc group serves to protect the amino group of glutamic acid, while the phenyl ester protects the carboxylic acid side chain. This selective protection enables targeted peptide bond formation with other amino acids.
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis . The Boc group can be selectively removed under acidic conditions, allowing the formation of peptide bonds between the alpha-amino group of Boc-Glu(OBzl)-OH and other amino acids. This capability makes it a valuable intermediate in synthesizing various peptides, particularly those that require specific amino acid sequences for biological activity.
Case Study: Synthesis of Glutamate Receptor Ligands
In a study exploring glutamate receptors, this compound was utilized as a substrate to investigate receptor binding and activation mechanisms. Modified derivatives of this compound were developed as selective ligands for probing different glutamate receptor subtypes, highlighting its importance in neuropharmacology.
Biochemical Studies
This compound also plays a role in biochemical studies related to enzyme activity and protein interactions. Research has shown that it exhibits esterase activity, which can be relevant in studying serine proteases and their mechanisms .
Case Study: Esterase Activity Investigation
A study demonstrated that both ETA and ETB toxins exhibited significant esterase activity on this compound, providing insights into their biological functions as serine proteases. This finding suggests that the compound can serve as a useful model substrate for investigating enzyme kinetics and substrate specificity .
Drug Development
The compound's unique structural features allow it to be explored in drug development , particularly in designing new pharmacological agents targeting glutamate receptors or related pathways. Its stability and compatibility with various reaction conditions make it an attractive candidate for further modifications aimed at enhancing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons between N-t-Boc-Glu-OPh and analogous compounds, focusing on structural features, stability, and applications:
Key Insights:
Protecting Group Chemistry: The t-Boc group in N-t-Boc-Glu-OPh offers superior compatibility with SPPS compared to Cbz, which requires hydrogenolysis for removal . Methoxycarbonyl-protected compounds (e.g., Methoxycarbonyl L-phenylalanine tert-butyl ester) are less stable under acidic conditions, limiting their utility in multi-step syntheses .
Ester Group Reactivity: The α-phenyl ester in N-t-Boc-Glu-OPh provides steric hindrance, slowing hydrolysis relative to methyl or ethyl esters. This contrasts with γ-tert-butyl esters, which are cleaved under mild acidic conditions . CAPE, a bioactive phenyl ester, demonstrates antioxidant properties due to its phenolic moiety, but unlike N-t-Boc-Glu-OPh, it lacks synthetic utility in peptide chemistry .
Analytical and Stability Profiles: Purity testing of N-t-Boc-Glu-OPh via TLC requires solvent systems like chloroform/ethyl acetate/acetic acid (25:25:1), indicating moderate polarity . In contrast, N-Cbz derivatives often exhibit higher polarity, necessitating alternative solvent systems (e.g., benzene/dioxane/acetic acid) . Enzymatic hydrolysis studies show that N-t-Boc-Glu-OPh is cleaved by proteases to yield phenol, a property exploited in kinetic assays .
Applications in Research :
- N-t-Boc-Glu-OPh is pivotal in synthesizing glutamic acid-rich peptides (e.g., amyloid-β fragments), where selective deprotection is critical .
- CAPE , while structurally unrelated, shares the phenyl ester motif but is primarily studied for its therapeutic effects in oxidative stress models .
Research Findings and Data
Enzymatic Hydrolysis Kinetics
A study using N-t-Boc-Glu-OPh as a protease substrate demonstrated a hydrolysis rate of 0.8 µmol/min/mg enzyme at pH 7.4, with phenol release quantified spectrophotometrically (λ = 270 nm) . Comparatively, N-Cbz derivatives exhibit slower hydrolysis rates (~0.3 µmol/min/mg) due to steric hindrance from the benzyl group .
Thermal Stability
Thermogravimetric analysis (TGA) of N-t-Boc-Glu-OPh revealed decomposition onset at 180°C, whereas CAPE degrades at 120°C, reflecting the stabilizing effect of the t-Boc group .
Preparation Methods
Optimization for Phenyl Ester Stability
Key parameters from Example 3 of US3855238A:
-
Solvent : DMSO enhances solubility of hydrophobic esters.
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Base : 1,1,3,3-Tetramethylguanidine minimizes ester hydrolysis risk due to its mild basicity.
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Stoichiometry : A 1.1:1 molar ratio of thiocarbonate to amino acid ensures complete conversion.
Table 1: Thiocarbonate Method Parameters for Analogous Amino Acid Esters
| Amino Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| S-Benzyl-L-Cysteine | Tetramethylguanidine | DMSO | 75 | 3 | 89 |
| L-Aspartic Acid β-Benzyl Ester | Triethylamine | DMSO | 70 | 2.5 | 82 |
| Predicted for Glu-OPh | Tetramethylguanidine | DMSO | 80 | 3.5 | ~85 |
Post-reaction, thiophenol byproducts are oxidized with hydrogen peroxide at pH 8–10, ensuring facile purification.
(Boc)₂O-Based Acylation in Mixed Solvent Systems
Methodology and Adaptations
CN1793110A outlines Boc protection using (Boc)₂O in acetone/water with triethylamine. For Glu-OPh, anhydrous conditions are critical to prevent ester hydrolysis. Modifications include:
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Reduced water content : ≤10% water in acetone to maintain ester integrity.
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Temperature control : 0–25°C to slow potential hydrolysis.
Example 4 (Adapted) :
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Dissolve L-glutamic acid α-phenyl ester (20 mmol) in acetone (40 mL) and water (4 mL).
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Add triethylamine (2.2 eq) and (Boc)₂O (1.1 eq) at 0°C.
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Stir for 4 hours, extract with ethyl acetate, and acidify to isolate the product.
Projected yield : 85–90%, based on analogous results for Boc-L-alanine (93% yield).
Comparative Analysis with Thiocarbonate Method
Table 2: Method Comparison for N-t-Boc-Glu-OPh Synthesis
The (Boc)₂O method offers higher yields under milder conditions but requires careful pH control during extraction to prevent ester hydrolysis.
Challenges in Purification and Byproduct Management
Thiophenol Oxidation in Thiocarbonate Routes
Unreacted thiocarbonate generates thiophenol, which is oxidized to diphenyl disulfide using H₂O₂ at pH 8–10. This step necessitates precise pH adjustment to avoid Boc group cleavage.
Silica Gel Chromatography for (Boc)₂O-Derived Products
While the patent uses crystallization (ethyl acetate/petroleum ether), N-t-Boc-Glu-OPh’s hydrophobicity may require silica gel chromatography (hexane:ethyl acetate, 3:1) to remove dimeric byproducts.
Industrial Scalability and Cost Considerations
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Thiocarbonate synthesis : Requires phenyl chlorothioformate, increasing reagent costs.
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(Boc)₂O availability : Commercially available, favoring large-scale production.
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Solvent recovery : DMSO and acetone are recyclable via distillation, reducing waste.
Q & A
Basic: What are the optimal synthetic strategies for preparing N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester with high purity?
Methodological Answer:
The synthesis typically involves carbodiimide-mediated coupling of glutamic acid derivatives. For instance:
Protection of Glutamic Acid: Introduce the t-butyloxycarbonyl (Boc) group to the α-amino group using Boc-anhydride in a basic medium (e.g., DCM with triethylamine) .
Esterification: Activate the α-carboxylic acid of Boc-glutamic acid using N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. React with phenol under anhydrous conditions to form the alpha phenyl ester .
Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Monitor purity via TLC or LC-MS .
Advanced: How can researchers address low yields during the coupling step of this compound synthesis?
Methodological Answer:
Low yields often stem from incomplete activation of the carboxylic acid or side reactions. Strategies include:
Optimizing Stoichiometry: Use a 1.2:1 molar ratio of EDC/NHS to carboxylic acid to ensure complete activation .
Side Reaction Mitigation: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to suppress racemization. Monitor pH (maintain ~6–7) to prevent premature deprotection of the Boc group.
Analytical Validation: Use in situ FTIR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and confirm ester bond formation (~1740 cm⁻¹) .
Controlled Environment: Conduct reactions under inert gas (N₂/Ar) to minimize hydrolysis of the active ester intermediate .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H NMR: Identify Boc group protons (~1.4 ppm, singlet, 9H), phenyl ester aromatic protons (7.2–7.5 ppm), and glutamic acid backbone signals (δ 2.0–2.5 ppm for β/γ protons) .
- ¹³C NMR: Confirm ester carbonyl (~170 ppm), Boc carbonyl (~155 ppm), and aromatic carbons (~125–135 ppm) .
Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₂₁H₂₉NO₇: expected [M+H]⁺ = 408.19) .
IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and Boc group C-O-C asymmetric stretch (~1250 cm⁻¹) .
Advanced: How can contradictory results in the compound’s stability under oxidative conditions be resolved?
Methodological Answer:
Discrepancies may arise from differences in experimental models (e.g., cell-free vs. cellular systems). To reconcile:
Controlled Oxidative Assays: Use standardized systems (e.g., Fenton reaction for ROS generation) to assess degradation kinetics. Measure residual compound via HPLC and correlate with ROS levels (e.g., using dichlorofluorescein fluorescence) .
Structural Analysis Post-Exposure: Perform LC-MS/MS to identify degradation products (e.g., cleavage of the phenyl ester or Boc group).
Cell-Based Validation: Compare stability in hepatocyte models (prone to oxidative stress) vs. inert buffers. Use inhibitors (e.g., catalase for H₂O₂) to isolate degradation pathways .
Basic: What storage conditions are recommended to preserve this compound integrity?
Methodological Answer:
Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation.
Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the ester bond.
Solvent: For long-term storage, dissolve in anhydrous DMSO or DCM and aliquot to minimize freeze-thaw cycles .
Advanced: How can researchers enhance the compound’s solubility for in vitro bioactivity studies?
Methodological Answer:
Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility without denaturing proteins.
pH Adjustment: Prepare stock solutions in slightly alkaline buffers (pH 7.5–8.0) to exploit the compound’s weak acid properties.
Micellar Encapsulation: Incorporate non-ionic surfactants (e.g., Tween-80) at sub-critical micelle concentrations .
Validation: Measure solubility via nephelometry and confirm bioactivity in parallel assays (e.g., enzyme inhibition) to ensure functionality .
Advanced: What experimental designs are suitable for studying the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
In Vitro Models: Use primary hepatocytes or HepG2 cells. Pre-treat with the compound (10–100 µM), then induce oxidative stress with tert-butyl hydroperoxide (t-BHP).
Biomarker Analysis: Quantify glutathione (GSH) via Ellman’s reagent, malondialdehyde (MDA) via thiobarbituric acid assay, and antioxidant enzymes (SOD, catalase) via spectrophotometry .
Transcriptomic Profiling: Perform RNA-seq to identify upregulated/downregulated genes (e.g., Nrf2, HO-1) linked to antioxidant response elements.
Control Experiments: Include a positive control (e.g., N-acetylcysteine) and validate results across multiple cell lines .
Basic: What are the critical parameters for validating the compound’s purity in batch-to-batch comparisons?
Methodological Answer:
Chromatographic Purity: Use HPLC with UV detection (λ = 254 nm). Acceptable purity: ≥95% (area normalization).
Melting Point: Compare observed mp (if crystalline) with literature values (e.g., 135–137°C for similar Boc-protected esters) .
Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
Residual Solvent Testing: Perform GC-MS to ensure DCM or DMSO levels meet ICH guidelines (<600 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
